1-Nitroundecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitroundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIRDGZOAKOCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways of 1 Nitroundecane Derivatives
Radical Mechanism Studies in Alkane Nitration
The industrial synthesis of nitroalkanes, including 1-nitroundecane, can be achieved through the vapor-phase nitration of alkanes at elevated temperatures. libretexts.org This process is understood to proceed through a free-radical chain mechanism. libretexts.orgreddit.com While this method often results in a mixture of nitroalkanes and cleavage products due to the high energy involved, its study reveals fundamental aspects of alkane reactivity. libretexts.org
The mechanism consists of three primary stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of a suitable initiator to generate free radicals. In the nitration using nitric acid (HNO₃), the initial step is the thermal cleavage of the weak O-N bond to form a hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).
HNO₃ → •OH + •NO₂
Propagation: These steps sustain the chain reaction. A hydroxyl radical abstracts a hydrogen atom from the undecane (B72203) chain, forming water and a primary or secondary undecyl radical. This undecyl radical then reacts with nitrogen dioxide to form the corresponding nitroundecane isomer.
CH₃(CH₂)₉CH₃ + •OH → CH₃(CH₂)₉CH₂• + H₂O
CH₃(CH₂)₉CH₂• + •NO₂ → CH₃(CH₂)₉CH₂NO₂ (this compound)
Termination: The chain reaction concludes when radicals combine to form stable, non-radical species. libretexts.orgyoutube.com This can occur through various combinations of the radicals present in the reaction mixture. youtube.com
•NO₂ + •NO₂ → N₂O₄
CH₃(CH₂)₉CH₂• + •NO₂ → CH₃(CH₂)₉CH₂NO₂
CH₃(CH₂)₉CH₂• + CH₃(CH₂)₉CH₂• → CH₃(CH₂)₂₀CH₃
All available evidence supports a radical mechanism for alkane nitration, though many aspects of the reaction remain subjects of ongoing investigation. libretexts.org
Carbon-Carbon Bond Formation Mechanisms Involving Nitroalkanes
The nitro group in this compound significantly acidifies the α-protons (the protons on the carbon atom bonded to the nitro group), making them susceptible to removal by a base. sciencemadness.org The resulting resonance-stabilized anion, known as a nitronate, is a potent nucleophile, enabling a variety of crucial carbon-carbon bond-forming reactions. sciencemadness.org
Elucidation of the Henry (Nitroaldol) Reaction Mechanism
The Henry reaction, or nitroaldol reaction, is a classic method for forming a carbon-carbon bond by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org The products are β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.org
The mechanism, as applied to this compound, involves the following steps: sciencemadness.orgwikipedia.org
Deprotonation: A base removes a proton from the α-carbon of this compound, creating a nitronate anion. This anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group.
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.
Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base used in the first step (or by a protic solvent), yielding the final β-nitro alcohol product.
All steps in the Henry reaction are reversible. wikipedia.org If the resulting β-nitro alcohol has a proton on the α-carbon, it can undergo dehydration, especially with the use of excess base, to yield a nitroalkene. organic-chemistry.org
| Step | Reactants | Key Intermediate | Product |
| 1. Deprotonation | This compound, Base | Undecyl-1-nitronate anion | - |
| 2. C-C Bond Formation | Nitronate anion, Aldehyde/Ketone | β-nitro alkoxide | - |
| 3. Protonation | β-nitro alkoxide, Proton source | - | β-nitro alcohol |
Mechanistic Aspects of Michael Addition Reactions with Nitroalkenes
The nitronate anion derived from this compound can also act as a nucleophile in a Michael addition (conjugate addition) reaction. This reaction involves the addition of the nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. acs.org
The mechanism proceeds as follows:
Nitronate Formation: As in the Henry reaction, a base deprotonates this compound to form the corresponding nitronate anion.
Conjugate Addition: The nitronate anion attacks the β-carbon of the α,β-unsaturated system. This is the key carbon-carbon bond-forming step. The attack pushes the π-electrons of the double bond onto the α-carbon, and subsequently, the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate.
Protonation: The enolate intermediate is then protonated, typically at the α-carbon, to yield the final 1,4-adduct. Tautomerization of the enol form gives the more stable keto product.
This reaction is a powerful tool for constructing complex molecular frameworks, as the resulting product contains both a nitro group and a carbonyl group, which can be further manipulated. youtube.com
Domino and Cascade Reaction Sequences in Synthetic Pathways
Domino, or cascade, reactions are processes where multiple bond-forming reactions occur consecutively in a single operation without isolating intermediates or adding new reagents. wikipedia.orgbeilstein-journals.org These sequences are highly efficient in terms of atom economy and procedural simplicity. wikipedia.orgbeilstein-journals.org Derivatives of this compound are excellent substrates for designing such sequences.
A common and powerful domino sequence involves a Michael addition followed by an intramolecular Henry reaction.
Mechanism:
Michael Addition: The nitronate of this compound is first reacted with an α,β-unsaturated aldehyde or ketone that also contains a second carbonyl group or a suitable electrophile. This initial step forms a new carbon-carbon bond and generates an intermediate which is both a nitroalkane and contains a carbonyl group.
Intramolecular Henry Reaction: The newly formed intermediate, under the basic reaction conditions, can undergo an intramolecular cyclization. The base deprotonates the α-carbon of the original nitroalkane moiety, and the resulting nucleophile attacks the carbonyl group within the same molecule.
Final Product: After protonation, a cyclic β-nitro alcohol is formed, often with the creation of multiple new stereocenters.
This type of cascade allows for the rapid construction of complex cyclic systems from relatively simple, linear starting materials. wikipedia.org
Mechanisms of Nitro Group Transformations
The nitro group itself is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound. scispace.commdpi.com
Oxidative Conversions: The Nef Reaction Pathway
The Nef reaction is a fundamental transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.orgchemeurope.com For this compound, a primary nitroalkane, the product is undecanal (B90771). The reaction is typically conducted by treating the salt of the nitroalkane (the nitronate) with strong acid. organic-chemistry.org
The accepted mechanism for the Nef reaction involves several key steps: wikipedia.orgchemeurope.com
Nitronate Salt Formation: The reaction begins with the deprotonation of this compound with a base to form the sodium or potassium nitronate salt.
Protonation to Nitronic Acid: The nitronate salt is then added to a strong acid (e.g., sulfuric acid). The nitronate is protonated on oxygen to form a nitronic acid (the aci-form of the nitroalkane). wikipedia.org
Second Protonation and Nucleophilic Attack: The nitronic acid is further protonated on the second oxygen atom, creating a highly electrophilic intermediate. youtube.comchemeurope.com This intermediate is then attacked by a water molecule (nucleophilic addition). wikipedia.orgchemeurope.com
Intermediate Breakdown: The resulting intermediate undergoes a series of proton transfers and elimination steps. This leads to the loss of a molecule that ultimately decomposes to nitrous oxide (N₂O) and water, and formation of the protonated carbonyl group. wikipedia.org
Final Product Formation: Deprotonation of the oxonium ion yields the final aldehyde product, undecanal.
The pH of the reaction medium is critical; the reaction requires a low pH (typically <1) to favor the formation of the carbonyl compound and avoid side reactions that can produce oximes or other byproducts. organic-chemistry.orgalfa-chemistry.com
| Reaction Stage | Description | Key Species Involved |
| 1. Salt Formation | Deprotonation of this compound. | This compound, Base, Nitronate salt |
| 2. Acidification | Protonation of the nitronate to form nitronic acid. | Nitronate salt, Strong acid, Nitronic acid |
| 3. Hydrolysis | Nucleophilic attack by water and subsequent rearrangement. | Protonated nitronic acid, Water, 1-Nitroso-alkanol |
| 4. Decomposition | Elimination of nitroxyl (B88944) (HNO), which dimerizes and decomposes. | Oxonium ion, Nitroxyl (HNO) |
| 5. Product Formation | Final deprotonation to yield the aldehyde. | Undecanal |
Elimination Reactions Leading to Unsaturated Nitro Compounds
The elimination of a nitro group and a hydrogen atom from adjacent carbon atoms in this compound derivatives provides a valuable route to undec-1-ene, 1-nitro- (and its isomers), which are versatile synthetic intermediates. These reactions typically proceed through E1 or E2 mechanisms, influenced by the substrate structure, base strength, and reaction conditions.
A common strategy for the synthesis of nitroalkenes from nitroalkanes is the "one-pot" Henry (nitroaldol) reaction followed by dehydration. While the Henry reaction itself is an addition, the subsequent elimination of water from the resulting β-nitro alcohol is a key step in forming the unsaturated nitro compound. For a primary nitroalkane like this compound, this would involve reaction with an aldehyde, followed by dehydration of the nitroalkanol intermediate.
Another general method that can be applied to this compound is the introduction of a good leaving group at the β-position, followed by base-induced elimination. For instance, the reaction of the nitronate anion of this compound with phenylselenenyl bromide would yield a β-phenylseleno nitroalkane. Subsequent oxidative elimination of the selenide (B1212193) promotes the formation of the nitroalkene.
The direct elimination of nitrous acid (HNO2) from a nitroalkane can also lead to the formation of an alkene. nih.gov This process is energetically feasible and can be facilitated by certain reagents or conditions that promote the departure of the nitro group as a leaving group. nih.gov
The regioselectivity of the elimination is a crucial aspect. In derivatives of this compound with potential for elimination in different directions, the Zaitsev rule generally predicts the formation of the more substituted (and thus more stable) alkene as the major product, particularly with small, strong bases. iitk.ac.in However, the use of bulky bases can favor the formation of the less substituted "Hofmann" product due to steric hindrance. ksu.edu.sa
The stereochemistry of the resulting unsaturated nitro compound is also of significance. E2 eliminations are stereospecific and proceed via an anti-periplanar transition state, where the hydrogen and the leaving group are on opposite sides of the C-C bond. ksu.edu.sa This can influence the E/Z selectivity of the resulting alkene.
Chemoselective Reduction Mechanisms of the Nitro Functionality
The chemoselective reduction of the nitro group in this compound derivatives is a fundamental transformation that opens pathways to a variety of other functional groups, most notably primary amines, hydroxylamines, and oximes. The choice of reducing agent and reaction conditions is critical to achieve selectivity, especially when other reducible functional groups are present in the molecule. nih.gov
The reduction of a nitro group to a primary amine is a six-electron reduction that proceeds through several intermediates. nih.gov A common mechanistic pathway involves the initial two-electron reduction to a nitroso compound, followed by a further two-electron reduction to a hydroxylamine, and finally, a two-electron reduction to the amine. nih.govunimi.it
Reduction to Amines: Catalytic hydrogenation is a widely used method for the reduction of nitroalkanes to primary amines. wikipedia.org Catalysts such as Raney nickel, platinum oxide (PtO2), or palladium on carbon (Pd/C) are effective. wikipedia.orgchemeurope.com The mechanism involves the adsorption of the nitro group onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. Metal hydrides like lithium aluminum hydride (LiAlH4) can also be used, although they are less chemoselective. wikipedia.org Other reagents like iron metal in acidic media have also proven effective. wikipedia.org
Reduction to Hydroxylamines: The partial reduction of this compound to N-undecylhydroxylamine can be achieved under milder conditions or with specific reagents. Diborane is a known reagent for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org Careful control of the reaction stoichiometry and temperature is crucial to prevent over-reduction to the amine.
Reduction to Oximes: The reduction of primary nitroalkanes to oximes is another important transformation. This can be accomplished using metal salts such as tin(II) chloride or chromium(II) chloride. wikipedia.orgchemeurope.com The mechanism involves the transfer of electrons from the metal ion to the nitro group, leading to the formation of the oxime functionality.
The chemoselectivity of these reductions is a key consideration. For instance, if a this compound derivative also contains a carbonyl group, a strong reducing agent like LiAlH4 would likely reduce both functionalities. In such cases, a milder or more selective reagent is required. For example, changing the reducing agent from a highly active one to a less active one, such as from pinacol (B44631) borane (B79455) to phenylsilane (B129415) in the presence of an iron(salen) complex catalyst, can allow for the chemoselective reduction of the nitro group while leaving a carbonyl group intact. nih.gov The choice of catalyst can also play a significant role in directing the selectivity of the reduction. nih.gov
Below is an interactive data table summarizing various reagents for the chemoselective reduction of the nitro group and the corresponding products.
| Reagent/Catalyst System | Product | Notes |
| H2, Raney Ni | Primary Amine | Common catalytic hydrogenation method. wikipedia.org |
| H2, PtO2 | Primary Amine | Effective catalyst for nitro group reduction. wikipedia.org |
| Fe, Acetic Acid | Primary Amine | Reduction using a metal in acidic medium. wikipedia.org |
| Diborane (B2H6) | Hydroxylamine | Milder reduction leading to the hydroxylamine. wikipedia.org |
| SnCl2 | Oxime | Metal salt used for the formation of oximes. wikipedia.orgchemeurope.com |
| CrCl2 | Oxime | Another metal salt for the synthesis of oximes. wikipedia.orgchemeurope.com |
| Iron(salen) complex, PhSiH3 | Primary Amine | Allows for chemoselective reduction in the presence of carbonyls. nih.gov |
Synthetic Utility and Derivatization Strategies for 1 Nitroundecane in Organic Synthesis
Strategic Applications in Carbon-Carbon Bond Construction
The presence of acidic α-hydrogens adjacent to the electron-withdrawing nitro group makes 1-nitroundecane a potent nucleophile after deprotonation. This characteristic is exploited in various carbon-carbon bond-forming reactions, enabling the synthesis of diverse molecular architectures.
Synthesis of β-Nitroalcohols and Allylic Nitro Compounds as Intermediates
The Henry reaction , also known as the nitroaldol reaction, is a cornerstone for carbon-carbon bond formation involving nitroalkanes. This compound readily participates in this reaction with aldehydes and ketones under basic conditions to yield β-nitroalcohols synarchive.comwikipedia.orgorganic-chemistry.org. These β-nitroalcohols are crucial intermediates that can be further manipulated. For instance, subsequent dehydration of the β-nitroalcohols can lead to the formation of allylic nitro compounds (nitroalkenes) wikipedia.orgyoutube.com. These nitroalkenes are themselves valuable Michael acceptors and dienophiles, opening pathways to more complex cyclic and acyclic structures sci-rad.com.
A representative transformation involves the reaction of an aldehyde with this compound in the presence of a base, such as an amine or an inorganic base, to form a β-nitroalcohol. This adduct can then be dehydrated, often under acidic or thermal conditions, to yield the corresponding nitroalkene.
Preparation of Diversely Substituted Dicarbonyl Systems
The utility of this compound extends to the synthesis of dicarbonyl compounds, particularly 1,4-dicarbonyl systems. This is often achieved through a sequence involving conjugate addition followed by the Nef reaction .
Conjugate Addition: this compound, after deprotonation to its nitronate form, can undergo Michael addition to α,β-unsaturated carbonyl compounds (e.g., enones, enoates) arkat-usa.orgumich.edu. This reaction forms a γ-nitro carbonyl compound.
Nef Reaction: The resulting γ-nitro carbonyl compound can then be subjected to the Nef reaction, which converts the nitro group into a carbonyl group organic-chemistry.orgyoutube.comwikipedia.org. This acid-catalyzed hydrolysis of the nitronate salt yields an aldehyde or ketone.
When applied to a γ-nitro carbonyl system derived from this compound, this sequence effectively generates a 1,4-dicarbonyl compound, where the original nitroalkane chain contributes to the carbon backbone. For example, the conjugate addition of this compound to an enone, followed by the Nef reaction, would yield a substituted 1,4-dicarbonyl system.
Role in the Elaboration of Complex Molecular Scaffolds
The ability of this compound to participate in C-C bond formation via the Henry reaction and Michael additions, coupled with the subsequent transformations of the nitro group, makes it instrumental in building complex molecular scaffolds. The β-nitroalcohols and nitroalkenes derived from this compound can be further functionalized through various reactions, including reductions, oxidations, and cycloadditions, to construct intricate molecular architectures found in natural products and pharmaceuticals wikipedia.orgresearchgate.net.
For instance, nitroalkenes derived from this compound can serve as substrates in Diels-Alder reactions or undergo Michael additions with other nucleophiles, progressively increasing molecular complexity. The long undecyl chain provides a lipophilic tail, which can be advantageous in certain applications.
Functional Group Interconversions of the Nitro Moiety
The nitro group (-NO₂) in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding its synthetic utility.
Conversion to Carbonyl-Containing Compounds
The Nef reaction is the primary method for converting nitroalkanes into carbonyl compounds organic-chemistry.orgyoutube.comwikipedia.org. In this transformation, the nitronate salt of this compound is treated with strong aqueous acid. This process hydrolyzes the nitronate to yield an aldehyde or a ketone. Since this compound is a primary nitroalkane, its Nef reaction yields an aldehyde. Specifically, the conversion of this compound would produce undecanal (B90771) .
The general scheme involves deprotonation of this compound to form its nitronate salt, followed by treatment with strong acid (e.g., sulfuric acid). This leads to the formation of undecanal and nitrous oxide.
Nef Reaction of this compound: this compound + Base → Nitronate Salt Nitronate Salt + H₃O⁺ → Undecanal + N₂O + H₂O
Various modified Nef reactions and oxidative cleavage methods using reagents like Oxone®, ozone, or ceric ammonium (B1175870) nitrate (B79036) have also been developed for this conversion, offering alternative conditions and selectivities organic-chemistry.orgyoutube.com.
Derivatization to Other Nitrogen-Containing Species
The nitro group can be readily reduced to a primary amine, a transformation of immense synthetic value. This reduction can be achieved using various reducing agents and conditions.
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) is a common and effective method for reducing nitroalkanes to primary amines masterorganicchemistry.comcommonorganicchemistry.comchemguide.co.uk. This method is generally robust and can be applied to both aliphatic and aromatic nitro compounds. The reduction of this compound via catalytic hydrogenation yields 1-aminoundecane .
This compound + H₂ (excess) 1-Aminoundecane
Metal-Acid Reduction: Metals such as zinc (Zn) or iron (Fe) in the presence of an acid (e.g., acetic acid, hydrochloric acid) can also reduce nitro groups to amines masterorganicchemistry.comcommonorganicchemistry.com. These methods are often milder and can offer better functional group tolerance compared to catalytic hydrogenation in some cases.
This compound + Zn/HCl → 1-Aminoundecane
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that effectively reduces aliphatic nitro compounds to primary amines commonorganicchemistry.comlibretexts.org. It is particularly useful for reducing nitroalkenes formed in Henry reactions.
This compound + LiAlH₄ 1-Aminoundecane
Beyond reduction to amines, the nitro group can also be transformed into other nitrogen-containing functionalities, such as nitroso compounds or oximes, through controlled reduction or oxidation, though these are less commonly reported for long-chain nitroalkanes in general literature.
Compound List
this compound
β-Nitroalcohols
Allylic Nitro Compounds (Nitroalkenes)
γ-Nitro Carbonyl Compounds
Undecanal
1-Aminoundecane
Advanced Analytical Methodologies for the Study of 1 Nitroundecane
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure and identifying functional groups within a compound. For 1-nitroundecane, Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR and Raman) are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) NMR and carbon-13 (¹³C) NMR are crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy: Proton NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (through chemical shifts), and their proximity to other protons (through spin-spin coupling). For this compound (CH₃(CH₂)₉CH₂NO₂), the spectrum would typically exhibit signals corresponding to:
The terminal methyl (CH₃) protons, appearing as a triplet in the upfield region (around 0.9 ppm) due to coupling with the adjacent methylene (B1212753) group.
The methylene (CH₂) protons along the undecane (B72203) chain, appearing as multiple signals, often complex multiplets, in the range of 1.2-2.0 ppm.
The methylene protons directly attached to the nitro group (α-CH₂), which are deshielded by the electron-withdrawing nitro group, typically appearing further downfield, around 4.3-4.5 ppm. chemicalbook.com
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. Key signals would include:
The carbon atom directly attached to the nitro group (Cα), which is significantly deshielded and appears at a lower field (higher ppm value).
The terminal methyl carbon (CH₃), appearing in the upfield region.
The various methylene carbons along the chain, each resonating at slightly different chemical shifts depending on their position.
Table 5.1.1: Expected ¹H NMR Chemical Shifts for this compound (Approximate)
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| Terminal Methyl (CH₃) | 0.85 - 0.95 | t |
| Methylene (CH₂), C2-C9 | 1.20 - 1.60 | m |
| Methylene (CH₂), C1 (α to NO₂) | 4.30 - 4.50 | t |
Note: Multiplicities are approximate and depend on coupling constants. Data is extrapolated from similar nitroalkanes like 1-nitrohexane (B14973) chemicalbook.com.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing characteristic fingerprints for functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which causes molecules to vibrate. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the presence of the nitro group (-NO₂) is readily identifiable by strong absorption bands:
Asymmetric N-O stretch: Typically observed around 1550-1560 cm⁻¹. orgchemboulder.com
Symmetric N-O stretch: Typically observed around 1350-1370 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations of the undecane chain are also visible, generally appearing in the region of 2850-3000 cm⁻¹. mvpsvktcollege.ac.in
Raman Spectroscopy: Raman spectroscopy, based on inelastic scattering of light, provides complementary information to IR spectroscopy. It is sensitive to changes in molecular polarizability during vibrations. While many vibrations active in IR are inactive in Raman, and vice versa, the nitro group also exhibits characteristic Raman scattering. Raman spectroscopy is particularly useful for identifying symmetric vibrations and can be advantageous for samples that are strongly IR-absorbing or fluorescent. oxinst.comlibretexts.org
Table 5.1.2: Characteristic IR Absorption Bands for this compound
| Functional Group/Bond | Vibration Type | Wavenumber (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric N-O stretch | 1550 - 1560 |
| Nitro (-NO₂) | Symmetric N-O stretch | 1350 - 1370 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating complex mixtures and quantifying individual components, making them vital for reaction monitoring and purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling and Yield Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Separation and Identification: In GC, volatile compounds like this compound are separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique "fingerprint" for the compound, allowing for its identification. nist.govthermofisher.comeag.com For this compound, GC-MS can identify the compound by its retention time and characteristic fragmentation pattern.
Applications: GC-MS is widely used for:
Product Profiling: Identifying all components present in a reaction mixture, including this compound and any byproducts.
Yield Determination: Quantifying the amount of this compound produced by comparing peak areas to calibration standards.
Purity Assessment: Detecting and quantifying trace impurities.
A typical GC-MS analysis for nitroalkanes might involve a non-polar or moderately polar capillary column and electron ionization (EI) for mass spectrometry. nih.gov
High-Performance Liquid Chromatography (HPLC) in Reaction Monitoring and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify compounds that are soluble in a liquid mobile phase.
Separation and Detection: HPLC separates components of a sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For this compound, reversed-phase HPLC (RP-HPLC) using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water mixtures) is commonly employed. knauer.netshimadzu.com Detection is typically achieved using a UV-Vis detector, as the nitro group acts as a chromophore, absorbing UV light. epa.gov
Applications:
Reaction Monitoring: HPLC can track the progress of a reaction by analyzing aliquots taken at different time points, monitoring the disappearance of reactants and the appearance of this compound.
Purity Assessment: It is highly effective in determining the purity of isolated this compound by separating it from residual starting materials, byproducts, or degradation products. The peak area of this compound relative to the total peak area in the chromatogram provides a measure of its purity. chromatographyonline.com
Table 5.2.2: Typical HPLC Parameters for Nitroalkane Analysis
| Parameter | Description |
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 (Octadecylsilane) bonded silica |
| Mobile Phase | Gradient or isocratic elution using mixtures of acetonitrile or methanol (B129727) with water or aqueous buffers (e.g., water with 0.1% formic acid). chromatographyonline.com |
| Detector | UV-Vis detector (e.g., at 210-254 nm, where nitroalkanes exhibit absorption) epa.gov |
| Quantification | Peak area comparison against external standards. |
Thermal Analysis for Reaction Kinetics and Thermodynamics
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the thermal properties and stability of compounds, which are crucial for understanding reaction kinetics and thermodynamic behavior.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It can determine phase transition temperatures, such as melting points and boiling points, and associated enthalpy changes. For this compound, DSC could reveal its melting point and potentially its boiling point under controlled pressure.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess thermal stability and identify decomposition temperatures. For this compound, TGA would indicate the temperature at which it begins to decompose.
Boiling Point (1-Nitrododecane): 625.80 K (352.65 °C) chemeo.com
These values suggest that this compound, being a slightly shorter chain, would likely have a comparable, though slightly lower, boiling point and a melting point characteristic of long-chain aliphatic compounds. Understanding these thermal properties is vital for designing synthesis and purification processes, as well as for predicting stability under storage or reaction conditions.
Computational and Theoretical Chemistry Approaches in 1 Nitroundecane Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic distribution, bonding, and inherent reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distributions, and energy landscapes, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Applications to Molecular Systems
Table 1: Representative Quantum Chemical Descriptors for Nitroalkanes (Illustrative)
| Property | Value (Example for Nitroethane) | Computational Method | Reference |
| HOMO-LUMO Gap (eV) | ~5.0 - 6.0 | DFT | journalirjpac.com |
| Dipole Moment (Debye) | ~3.5 - 4.0 | DFT | journalirjpac.com |
| Ionization Potential (eV) | ~10.0 - 11.0 | DFT | journalirjpac.com |
| Electron Affinity (eV) | ~1.0 - 2.0 | DFT | journalirjpac.com |
Note: Values are illustrative and can vary significantly based on the specific nitroalkane, computational level, and basis set used.
Ab Initio Methods in Predicting Molecular Geometries and Energies
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and coupled-cluster (CC) methods, offer a more rigorous approach to solving the electronic Schrödinger equation without empirical parameters. These methods are employed to obtain highly accurate molecular geometries and energies, serving as benchmarks for DFT calculations or for detailed studies of reaction energetics and transition states acs.orgacs.orgresearchgate.netacs.orgacs.orgnih.govacs.org. For nitroalkanes, ab initio calculations have been used to investigate conformational energies, bond dissociation energies, and the detailed steps of thermal decomposition pathways acs.orgresearchgate.netresearchgate.netacs.orgacs.orgnih.gov. For instance, high-level ab initio calculations have been crucial in determining accurate conformational energies of nitroalkanes and adjusting torsional potentials in force fields used for molecular dynamics simulations researchgate.netacs.orgacs.orgnih.gov. They are also vital for understanding the finer details of reaction mechanisms, such as proton transfer and the "nitroalkane anomaly" acs.orgacs.org.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations allow researchers to study the dynamic behavior of molecules over time by solving Newton's equations of motion. For long-chain molecules like 1-nitroundecane, MD is essential for exploring their conformational landscape, understanding how the alkyl chain and the nitro group interact with their environment, and predicting bulk properties. MD simulations, often employing parameterized force fields developed using quantum mechanical data, can reveal preferred conformations, molecular flexibility, and the dynamic processes of solvation or molecular assembly journalirjpac.comresearchgate.netacs.orgacs.orgnih.govpnas.org. Studies on nitroalkanes have shown that the gauche conformer of the C-C-C-N torsion angle is typically more stable than the trans conformer, with specific force fields accurately predicting these preferences and resulting bulk properties like density and surface tension researchgate.netacs.orgacs.orgnih.gov.
Table 2: Conformational Preferences in Nitroalkanes from Molecular Dynamics Simulations (Illustrative)
| Molecule/Torsion Angle | Dominant Conformer | Population (%) | Computational Method/Force Field | Reference |
| Nitropropane (C-C-C-N) | Gauche (g) | ~74 | MD / CHARMM C27rn | researchgate.netacs.orgacs.orgnih.gov |
| Nitropropane (C-C-C-N) | Trans (t) | ~26 | MD / CHARMM C27rn | researchgate.netacs.orgacs.orgnih.gov |
Note: Values are representative and specific to the simulation parameters and force field used.
Computational Modeling of Reaction Pathways and Transition States
The detailed mapping of chemical reaction pathways and the characterization of transition states are critical for understanding reaction kinetics and mechanisms. Computational methods, particularly DFT combined with Intrinsic Reaction Coordinate (IRC) calculations, are extensively used for this purpose. These studies help identify the rate-determining steps, elucidate the role of intermediates, and understand the factors influencing reaction selectivity and efficiency researchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.net. For nitroalkanes, this includes modeling their thermal decomposition, proton transfer reactions, and various addition or cycloaddition processes. For example, the decomposition of tert-nitroalkanes has been shown to proceed through concerted, cyclic transition states, while other reactions might involve asynchronous transition states or kinetically significant intermediates researchgate.netresearchgate.netresearchgate.net.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) models establish correlations between molecular descriptors (derived from molecular structure, topology, or quantum chemical calculations) and macroscopic physical or chemical properties. QSPR is a valuable tool for predicting properties of compounds for which experimental data is scarce or for screening large numbers of molecules. For nitroalkanes and related compounds, QSPR models have been developed to predict properties such as thermal stability, decomposition enthalpies, impact sensitivity, and solvation energies nih.govresearchgate.netaidic.itacs.orgrsc.org. These models often utilize descriptors calculated via DFT, contributing to the understanding of structure-property correlations and enabling predictive assessments, particularly for hazardous properties nih.govresearchgate.netaidic.it.
Table 3: QSPR Model Performance for Nitroalkane-Related Properties (Illustrative)
| Property Predicted | Model Type | Key Descriptors Used (Examples) | Performance Metric (R²) | Performance Metric (RMSE) | Reference |
| Thermal Stability (Decomp. Enthalpy) | DFT-based QSPR | Topological, Geometrical, DFT descriptors | > 0.98 | N/A | nih.govresearchgate.net |
| Solvation Gibbs Energy | Recursive NN | Various structural descriptors | N/A | ~1 kJ·mol⁻¹ (MAE) | acs.org |
| Thermal Decomposition Temp. | SVM-based QSPR | 13 Descriptors | ~96.31% | ~15.72 | rsc.org |
Note: MAE (Mean Absolute Error) is used where RMSE was not explicitly stated.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reaction Design
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into chemical research for tasks such as predicting reaction outcomes, designing synthetic routes, and optimizing reaction conditions. Techniques like neural networks, graph neural networks (GNNs), and transformer models are being applied to large chemical datasets to learn complex relationships between reactants, reaction conditions, and products researchgate.netnd.educhemrxiv.orggithub.com. For nitroalkanes, these approaches can aid in predicting synthetic yields, identifying optimal catalysts, or proposing novel synthetic pathways. ML models can process vast amounts of literature data and experimental results to accelerate the discovery and optimization of chemical syntheses, including those involving nitro compounds researchgate.netnd.educhemrxiv.orggithub.com.
Table 4: Machine Learning Applications in Chemical Synthesis Prediction (Illustrative)
| Application Area | ML Technique(s) Used | Data Type/Source | Performance Metric (Example) | Reference |
| Reaction Yield Prediction | RF, KNN, NN, GNN | High-Throughput Experimentation (HTE), ELN data | Accuracy, R² | nd.edu |
| Retrosynthesis Prediction | Seq2Seq, GNN, RL | Reaction datasets (e.g., USPTO) | Prediction Accuracy | chemrxiv.org |
| Reaction Product Prediction | Transformer Models | SMILES strings of reactants | Prediction Accuracy | github.com |
Q & A
Q. Basic Research Focus
- Synthetic Methods : The nitration of undecane via electrophilic substitution or oxidation of 1-aminoundecane are common routes. Reaction conditions (e.g., nitric acid concentration, temperature) must be optimized to minimize byproducts like nitroperoxy derivatives .
- Purity Validation :
- Chromatography : Use HPLC or GC-MS to detect impurities, ensuring >98% purity.
- Spectroscopy : Confirm structure via H/C NMR (e.g., nitro group signals at δ 4.2–4.5 ppm) and FT-IR (asymmetric NO stretch ~1540 cm) .
- Reproducibility : Document reaction parameters (solvent, catalyst, stoichiometry) in the Experimental section, adhering to journal guidelines for transparency .
How can conflicting literature data on the thermodynamic properties (e.g., enthalpy of formation, vapor pressure) of this compound be systematically resolved?
Q. Advanced Research Focus
- Data Reconciliation Strategy :
- Source Evaluation : Prioritize peer-reviewed studies using validated methods (e.g., calorimetry for enthalpy, static vapor-pressure apparatus). Avoid non-reproducible computational estimates .
- Meta-Analysis : Tabulate discrepancies (Table 1) and assess methodological biases (e.g., calibration errors, sample purity).
- Experimental Replication : Reproduce key studies under controlled conditions, using NIST-standardized protocols .
Table 1 : Reported Thermodynamic Values for this compound
| Property | Study A (2020) | Study B (2022) | Methodology Used |
|---|---|---|---|
| Enthalpy of Formation (kJ/mol) | -312.5 ± 2.1 | -305.8 ± 3.4 | Combustion Calorimetry |
| Vapor Pressure at 25°C (kPa) | 0.024 | 0.018 | Static Apparatus |
What computational approaches are most effective for predicting the solvent-dependent reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- Model Selection :
- Validation : Benchmark computational predictions against experimental kinetic data (e.g., rate constants in varying solvents) .
How should researchers design stability studies to evaluate the decomposition kinetics of this compound under varying environmental conditions?
Q. Advanced Research Focus
- Experimental Design :
- Variables : Temperature (Arrhenius analysis), pH, UV exposure.
- Controls : Use inert atmospheres (N) to isolate oxidative degradation pathways.
- Analytical Tools : Track decomposition via HPLC (quantitative) and GC-MS (byproduct identification) .
- Data Interpretation : Apply first-order kinetics models; report half-lives with confidence intervals. Address outliers via sensitivity analysis .
What strategies are recommended for identifying and characterizing unknown degradation products of this compound in environmental matrices?
Q. Advanced Research Focus
- Workflow :
- Extraction : Use SPE (solid-phase extraction) for trace-level isolation from soil/water samples.
- Hyphenated Techniques : LC-QTOF-MS for high-resolution mass data; cross-reference with spectral libraries (e.g., NIST) .
- Isotopic Labeling : N-labeled analogs to confirm nitro-group retention in metabolites .
- Toxicological Relevance : Prioritize products with known eco-toxicity (e.g., nitrosamines) for further assay .
How can researchers address challenges in reproducing published catalytic reduction protocols for this compound?
Q. Basic Research Focus
- Troubleshooting Guide :
- Catalyst Activity : Verify metal catalyst (e.g., Pd/C) activation (pre-reduction in H atmosphere).
- Side Reactions : Monitor for over-reduction (e.g., amine formation) via TLC or in situ IR .
- Data Reporting : Include negative results (e.g., failed attempts) in supplementary materials to aid replication .
Methodological Notes
- Data Integrity : Use primary sources (e.g., NIST WebBook) for physicochemical properties; avoid unvalidated databases .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for nitro compounds .
- Literature Gaps : Prioritize studies resolving contradictions in nitroalkane reactivity mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
